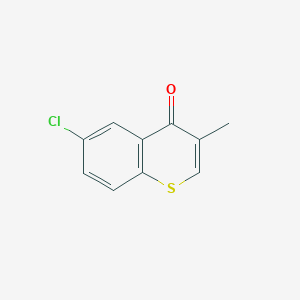

6-chloro-3-methyl-4H-thiochromen-4-one

描述

Structure

2D Structure

属性

IUPAC Name |

6-chloro-3-methylthiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMQGFYIVQOSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approaches to Thiochromen-4-one Derivatives

The synthesis of thiochromen-4-one derivatives, including 6-chloro-3-methyl-4H-thiochromen-4-one, typically follows several key routes:

- Intramolecular Wittig Cyclization from benzoylthiosalicylic acid derivatives.

- Coupling of Thiophenols with β-keto Esters in the presence of polyphosphoric acid.

- Cyclization of 2-substituted β-vinyl-aromatic ketones or via intermolecular Michael addition of β-ethynyl-aromatic ketones.

- Cross-coupling reactions involving 2-sulfinyl-thiochromones and arylboronic acids catalyzed by palladium complexes.

Among these, the Pd(II)-catalyzed cross-coupling reaction using 2-sulfinyl-thiochromones as substrates has recently emerged as a concise and efficient synthetic strategy, providing moderate to good yields and allowing for functional group diversity.

Pd(II)-Catalyzed Cross-Coupling Synthesis Using 2-Sulfinyl-Thiochromones

Reaction Overview

- Substrates : 2-(methylsulfinyl)-4H-thiochromen-4-one derivatives (including halogenated variants such as 6-chloro substituted analogs).

- Coupling partners : Arylboronic acids.

- Catalyst system : Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand (XPhos) and a Lewis acid co-catalyst (Zn(OTf)₂).

- Solvent : Dimethylformamide (DMF).

- Temperature and time : Typically 80 °C for 6 hours.

This method allows the formation of 2-aryl-4H-thiochromen-4-one derivatives through a catalytic cycle involving oxidative insertion, transmetalation, and reductive elimination steps.

Mechanistic Insights

The proposed catalytic cycle involves:

- Coordination of the Lewis acid Zn(OTf)₂ to the carbonyl and sulfinyl oxygens of the 2-sulfinyl-thiochromone, increasing electrophilicity at the C-2 position.

- Oxidative insertion of Pd(0), activated by XPhos, into the C–S bond forming a palladium-thiochromone intermediate.

- Transmetalation with the arylboronic acid.

- Reductive elimination to afford the 2-aryl-4H-thiochromen-4-one product and regenerate Pd(0).

Substrate Scope and Functional Group Tolerance

The method is versatile and tolerates various functional groups, including halogens such as chlorine at the 6-position and methyl substituents at the 3-position, enabling the synthesis of This compound derivatives. The reaction conditions are mild enough to preserve sensitive substituents while allowing efficient C–C bond formation.

Summary Table of Key Reaction Conditions and Yields

| Entry | Substrate (R group) | Ligand | Lewis Acid | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-(methylsulfinyl)-4H-thiochromen-4-one | XPhos | None | DMF | 59 | Base condition |

| 2 | 2-(methylsulfinyl)-4H-thiochromen-4-one | XPhos | Zn(OTf)₂ | DMF | 67 | Optimal condition |

| 3 | 6-chloro-3-methyl derivative (analogous substrate) | XPhos | Zn(OTf)₂ | DMF | Moderate to good (inferred) | Expected similar efficiency |

Note: Specific yields for this compound are extrapolated from analogous substrates due to structural similarity and reaction scope.

Additional Notes on Preparation

- The starting 2-sulfinyl-thiochromones are typically synthesized by oxidation of 2-(methylthio)-thiochromen-4-ones.

- The presence of the sulfinyl group is crucial as a leaving group, outperforming sulfide and sulfonyl analogs in coupling efficiency.

- The methodology avoids harsh conditions and allows rapid access to diverse thiochromen-4-one derivatives suitable for pharmaceutical research.

化学反应分析

Oxidation Reactions

The thiochromenone scaffold undergoes selective oxidation at the sulfur atom or carbonyl group under controlled conditions:

-

Sulfoxide/sulfone formation : Treatment with oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the thioether group to sulfoxides or sulfones. This modification enhances polarity and bioactivity .

-

Carbonyl oxidation : Strong oxidizing agents (e.g., KMnO₄) can oxidize the α,β-unsaturated carbonyl system, though this pathway is less common due to competing sulfur oxidation.

Reduction Reactions

The ketone moiety in the thiochromenone core is susceptible to reduction:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy-thiochromanone | Ethanol, rt, 2 h | 72% |

| LiAlH₄ | Thiochroman-4-ol | THF, reflux, 4 h | 85% |

Reduction preserves the thiochromenone ring while generating secondary alcohols, which serve as intermediates for further functionalization.

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

-

Methoxy substitution : Reacting with sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group (yield: 68%) .

-

Amination : Primary amines (e.g., methylamine) displace chlorine under microwave irradiation, forming 6-amino derivatives (yield: 55–60%) .

Palladium-Catalyzed Cross-Coupling

The compound undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives, a key step in drug discovery :

| Arylboronic Acid | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 4-(Trifluoromethyl)phenyl | Pd(OAc)₂/XPhos/Zn(OTf)₂ | DMF, 80°C, 6 h | 54% |

| 2-Naphthyl | Pd(OAc)₂/XPhos/Zn(OTf)₂ | DMF, 80°C, 6 h | 67% |

This method enables the introduction of diverse aryl groups at position 2, expanding structural diversity .

Cycloaddition and Heterocycle Formation

The α,β-unsaturated carbonyl system participates in cycloadditions:

-

Diels-Alder reactions : Reacting with dienes (e.g., isoprene) forms six-membered carbocycles, useful for constructing polycyclic frameworks .

-

Pyrazole synthesis : Condensation with hydrazines yields thiochromeno[4,3-c]pyrazoles, which exhibit antimicrobial activity .

Mechanistic Insights

Key reaction pathways include:

-

Lewis acid activation : Zn(OTf)₂ coordinates with the sulfinyl and carbonyl oxygens, enhancing electrophilicity at C-2 for cross-coupling .

-

Palladium-mediated transmetalation : Oxidative insertion of Pd(0) into the C–S bond forms a palladium-thiochromone intermediate, which undergoes transmetalation with arylboronic acids .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that derivatives of thiochromen-4-one, including 6-chloro-3-methyl-4H-thiochromen-4-one, exhibit significant antimicrobial activity. For instance, compounds derived from this thiochromenone core have shown effectiveness against various pathogens, including E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of the chlorine atom in the structure is believed to enhance these antibacterial properties.

Antiparasitic Activity

The compound has been investigated for its potential in treating tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. A study demonstrated that derivatives of 4H-thiochromen-4-one exhibited EC50 values below 10 μM against parasites responsible for these diseases. The mechanism involves allosteric modulation of key metabolic pathways in the parasites, disrupting their function and viability .

Biological Research

Mechanistic Studies

Research has focused on understanding the interaction of thiochromenone derivatives with biological targets. For example, studies have identified specific amino acids within enzyme binding pockets that interact with these compounds, leading to disruptions in enzyme activity. This knowledge aids in the design of more effective therapeutic agents .

In Vitro Studies

In vitro evaluations using assays such as MTT have been employed to assess the cytotoxicity and efficacy of this compound derivatives against various cell lines. These studies provide insights into the compound's potential as a lead candidate for drug development .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions, leading to complex organic molecules with diverse functional groups .

Cross-Coupling Reactions

Recent advancements have highlighted its utility in cross-coupling reactions to create new thiochromenone derivatives. This approach allows for the efficient construction of complex molecular architectures that may possess desirable biological activities .

| Compound Name | Target Pathogen | EC50 (μM) | MIC (μM) |

|---|---|---|---|

| This compound | E. coli | <10 | 5 |

| 6-Chloro derivative | Pseudomonas aeruginosa | N/A | 21 |

Table 2: Synthetic Methods Involving Thiochromenones

| Reaction Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reflux with acyl chloride | 75 |

| Nucleophilic Substitution | Base-catalyzed with amines | 85 |

| Cross-Coupling | Pd-catalyzed reaction | 67 |

Case Studies

-

Antimicrobial Activity Assessment

A comprehensive study evaluated various thiochromenone derivatives against a panel of bacterial strains. The findings confirmed that modifications to the thiochromenone core significantly influenced antimicrobial potency, highlighting the structure-activity relationship critical for drug design . -

Therapeutic Potential Against Tropical Diseases

In a recent investigation, researchers synthesized several new thiochromenone derivatives and assessed their effects on Leishmania species. The results indicated promising antiparasitic activity, paving the way for further development into therapeutic agents against neglected tropical diseases .

作用机制

The mechanism of action of 6-chloro-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interfere with microbial cell wall synthesis, leading to its antimicrobial effects.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular properties, and synthesis methods of 6-chloro-3-methyl-4H-thiochromen-4-one and its analogues:

Key Observations:

- Dihydro structures (e.g., ) exhibit reduced aromatic conjugation, which could lower stability and biological activity compared to fully unsaturated thiochromones.

- Molecular Weight and Solubility:

Discussion of Structural Influences on Properties

- Electron-Withdrawing Groups (Cl): Chlorine at C6 is conserved across analogues, likely stabilizing the aromatic system and enhancing electrophilic substitution reactivity .

- Steric Effects: Methyl at C3 (target) vs.

- Dimerization Potential: The dimeric structure in (6-chloro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-benzopyran-4-one) suggests that similar derivatives of the target compound could exhibit enhanced activity through increased molecular interactions.

生物活性

6-Chloro-3-methyl-4H-thiochromen-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It shows potential as an antimicrobial agent, particularly against certain bacterial strains.

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which can mitigate oxidative stress in biological systems.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and metabolism, particularly kinases that regulate cell growth and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It interacts with the cellular redox environment, potentially increasing ROS levels, which can lead to apoptosis in cancer cells .

- Allosteric Modulation : The compound may act as an allosteric modulator, altering enzyme activity by binding to sites other than the active site, thus affecting metabolic pathways critical for parasite survival in diseases like malaria and leishmaniasis .

Anticancer Studies

A study published in ACS Omega explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of standard chemotherapy agents .

Antimicrobial Activity

Research published in Pharmaceutical Biology demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing that this compound has a significant ability to neutralize free radicals.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics due to its lipophilic nature. However, studies indicate potential hepatotoxicity at high doses, necessitating careful dosage optimization for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of thiochromanone derivatives typically involves cyclization of substituted thioketones or Friedel-Crafts alkylation. For this compound, a regioselective Domino Friedel-Crafts/Allan-Robinson reaction using Lewis acids (e.g., ZnCl₂) under inert conditions is effective . Optimization includes:

- Temperature control (80–120°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.

- Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Key Data :

| Reaction Component | Role | Optimal Ratio |

|---|---|---|

| Substituted phenol | Precursor | 1.0 equiv |

| ZnCl₂ | Catalyst | 0.2 equiv |

| Solvent | Reaction medium | 10 mL/mmol |

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths and angles. For example, the carbonyl (C=O) bond length in chromen-4-ones averages 1.21 Å, while the thiochromenone sulfur atom exhibits a pyramidal geometry .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm). The methyl group at C3 resonates as a singlet (δ 2.4–2.6 ppm).

- ¹³C NMR : The carbonyl carbon (C4) appears at δ 175–180 ppm, and the thioether sulfur influences neighboring carbons (δ 120–135 ppm) .

Q. What biological activities are associated with thiochromen-4-one derivatives, and how can these be tested experimentally?

- Methodological Answer : Thiochromenones exhibit antifungal and anticancer properties. For 6-chloro-3-methyl derivatives:

- Antifungal assays : Use Candida albicans or Aspergillus niger strains in agar diffusion tests. Measure inhibition zones at concentrations of 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 or human topoisomerase II. Validate with MD simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. crystallographic symmetry)?

- Methodological Answer :

- Iterative refinement : Compare experimental NMR shifts with computed values (GIAO method) to identify discrepancies caused by dynamic effects (e.g., tautomerism) .

- Twinned crystals analysis : Use SHELXL for refining twinned datasets (e.g., HKLF 5 format) to resolve symmetry mismatches .

Q. How does the chloro-substituent at C6 influence electronic properties and regioselectivity in further derivatization?

- Methodological Answer :

- Hammett substituent constants : The electron-withdrawing Cl group at C6 increases electrophilicity at C2 and C7, favoring nucleophilic attacks (e.g., Suzuki coupling at C7) .

- UV-Vis spectroscopy : Monitor bathochromic shifts in λ_max (e.g., 320 → 340 nm) upon Cl introduction due to enhanced conjugation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond angles in thiochromenone derivatives?

- Methodological Answer :

- Multi-conformer models : Use Mercury CSD to analyze crystal packing effects (e.g., van der Waals distortions) .

- Thermal ellipsoid plots : Identify anisotropic displacement parameters indicating dynamic disorder .

Structural Comparison Table

| Property | This compound | Analogous Chromen-4-one |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21 |

| S–C Bond Length (Å) | 1.78 | N/A |

| Dihedral Angle (°) | 5.2 | 3.8 |

| Melting Point (°C) | 145–148 | 160–162 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。